1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

Catalog No.
S14016875
CAS No.
M.F
C9H18ClNO2
M. Wt
207.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane h...

Product Name

1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

IUPAC Name

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c1-11-6-8-3-9(4-8,7-12-2)10-5-8;/h10H,3-7H2,1-2H3;1H

InChI Key

GBAPSMTWLNYQRY-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(NC2)COC.Cl

1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic compound characterized by its unique nitrogen-containing structure. It consists of a bicyclo[2.1.1]hexane framework, which incorporates a nitrogen atom, making it significant in various chemical and biological applications. The compound's molecular formula is C7H13ClN2O2C_7H_{13}ClN_2O_2, and it features two methoxymethyl groups attached to the nitrogen atom, enhancing its reactivity and solubility in organic solvents.

The chemical behavior of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride includes:

  • Electrophilic Reactions: The nitrogen atom can act as an electrophile, participating in nucleophilic substitution reactions.
  • Ring-Opening Reactions: The bicyclic structure allows for ring-opening reactions when treated with strong nucleophiles, facilitating the synthesis of various derivatives.
  • Condensation Reactions: The methoxymethyl groups can undergo condensation reactions under acidic or basic conditions, leading to the formation of more complex molecules.

Research indicates that 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride exhibits notable biological activities:

  • Antimicrobial Properties: The compound has shown potential antimicrobial effects against various bacterial strains.
  • Cytotoxicity: Initial studies suggest cytotoxic effects on certain cancer cell lines, indicating its possible role in cancer therapy.
  • Enzyme Inhibition: It may interact with specific enzymes, affecting metabolic pathways and cellular functions.

Several methods have been developed for synthesizing 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride:

  • Photochemical Cycloaddition: This method involves the photochemical reaction of suitable precursors to form the bicyclic structure.
  • Bromine-Mediated Rearrangement: Utilizing bromine to rearrange N-(alkoxycarbonyl)-2-azabicyclo[2.2]hex-5-enes can yield this compound efficiently.
  • Batchwise Preparation: Industrial synthesis often employs batchwise methods involving alkyl halides and amines under controlled conditions.

The unique properties of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride make it useful in various fields:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals targeting specific biological pathways.
  • Organic Synthesis: Its rigid structure aids in constructing complex molecular architectures.
  • Agricultural Chemicals: Potential applications include the development of agrochemicals due to its biological activity.

Studies on the interactions of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride reveal:

  • Protein Binding: Research indicates that this compound may bind to specific proteins, influencing their activity and stability.
  • Cellular Uptake: Investigations into cellular uptake mechanisms suggest that the compound can penetrate cell membranes effectively due to its amphiphilic nature.
  • Metabolic Pathways: Its involvement in metabolic pathways is being explored, particularly regarding its effects on enzyme activity and substrate interactions.

Several compounds share structural similarities with 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride:

Compound NameStructure TypeKey Differences
2-Azabicyclo[2.1.1]hexaneBicyclicLacks methoxymethyl groups; less reactive
4-Methoxy-2-azabicyclo[2.1.1]hexaneBicyclicContains one methoxy group; different reactivity profile
tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexaneBicyclicContains tert-butyl group; potential for different biological activity
3-Amino-1-(methoxymethyl)-bicyclo[2.1.0]pentaneBicyclicDifferent bicyclic framework; potential for unique interactions

The uniqueness of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride lies in its dual methoxymethyl substitution on the nitrogen atom, which enhances its reactivity and versatility compared to similar compounds, making it a valuable candidate for further research and application development in medicinal chemistry and organic synthesis.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.1026065 g/mol

Monoisotopic Mass

207.1026065 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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